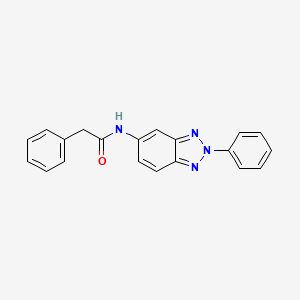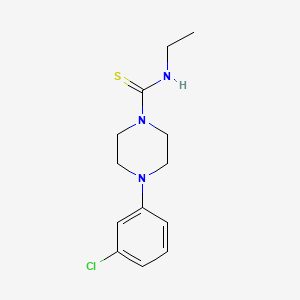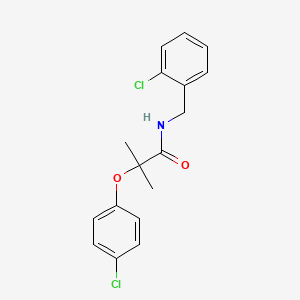
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid drugs, CR845 does not produce the same addictive effects and has a lower risk of overdose.
作用机制
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide acts on the kappa opioid receptor (KOR), a type of opioid receptor that is involved in pain perception and regulation. By activating the KOR, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide produces analgesic effects without producing the same addictive effects as traditional opioid drugs. Additionally, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory effects and to modulate the immune system.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to reduce pain intensity and improve patient satisfaction in clinical trials. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In animal studies, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to reduce the development of tolerance to opioid drugs and to reduce the risk of opioid overdose.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it has a lower risk of producing addictive effects and overdose compared to traditional opioid drugs. Additionally, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to reduce the development of tolerance to opioid drugs, which could have important implications for the treatment of chronic pain. However, one limitation of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it is a relatively new drug and its long-term effects are not yet fully understood.
未来方向
There are several potential future directions for research on N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the development of new formulations of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide that could improve its bioavailability and efficacy. Additionally, there is interest in exploring the potential use of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in combination with other drugs for the treatment of pain. Finally, there is interest in further exploring the anti-inflammatory and immune-modulating effects of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide and their potential therapeutic applications.
In conclusion, N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a promising non-opioid analgesic drug that has the potential to revolutionize the treatment of acute and chronic pain. Its unique mechanism of action and lower risk of addiction and overdose make it an attractive alternative to traditional opioid drugs. Further research is needed to fully understand the long-term effects of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide and to explore its potential applications in combination with other drugs.
合成方法
The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of cyclopentylamine, 4-methoxyphenylacetic acid, and phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain the final compound.
科学研究应用
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential use in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain. Clinical trials have shown that N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide is effective in reducing pain intensity and improving patient satisfaction without causing the side effects commonly associated with opioid drugs.
属性
IUPAC Name |
(E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-19-13-11-16(12-14-19)15-20(17-7-3-2-4-8-17)21(23)22-18-9-5-6-10-18/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,22,23)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPGVMXNWXFAJ-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)

![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)



![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)





![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)